7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the active site and blocking substrate access. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and potential use as an explosive.
Pyrazolo[3,4-d]pyrimidine: Investigated for its CDK2 inhibitory activity and anticancer properties.
3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine: Studied for its antiviral activity and metabolic stability.
Uniqueness
7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine stands out due to its specific amino-methyl substitution, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and development .
Properties
Molecular Formula |
C7H13N5 |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
7-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C7H13N5/c8-3-5-1-2-10-7-6(9)4-11-12(5)7/h4-5,10H,1-3,8-9H2 |
InChI Key |
ITIJIWHORFHGAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.